1-Benzyl-4-(3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(3-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group and a methoxyphenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-methoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 3-methoxybenzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its biological activity, including its potential as a ligand for various receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Benzylpiperazine: A central nervous system stimulant with similar structural features.
1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.
1-(3-Trifluoromethylphenyl)piperazine: Often found in combination with other piperazine derivatives.
Uniqueness: 1-Benzyl-4-(3-methoxyphenyl)piperazine is unique due to the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its specific interactions with serotonergic and dopaminergic receptors set it apart from other piperazine derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
204122-39-4 |
---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-benzyl-4-(3-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H22N2O/c1-21-18-9-5-8-17(14-18)20-12-10-19(11-13-20)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
CYRHVKCJBFDUQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.